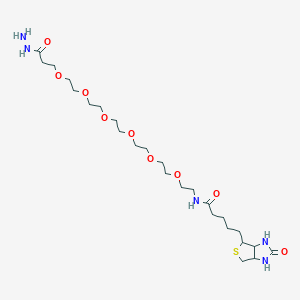
N3-PEG16-CH2CH2COONHS Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N3-PEG16-CH2CH2COONHS Ester is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. It is characterized by the presence of an azide group (N3), a polyethylene glycol chain with 16 ethylene glycol units (PEG16), and a succinimidyl ester (NHS ester) at the terminal end. This compound is commonly used in bioconjugation and click chemistry applications due to its ability to form stable covalent bonds with various biomolecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N3-PEG16-CH2CH2COONHS Ester typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor molecule to introduce the polyethylene glycol chain. This is usually achieved through the reaction of ethylene oxide with a suitable initiator under controlled conditions.
Azide Introduction: The azide group is introduced by reacting the PEGylated intermediate with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF).
NHS Ester Formation: The final step involves the conversion of the carboxyl group at the terminal end of the PEG chain to an NHS ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring of reaction parameters are common practices in industrial settings to achieve consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
N3-PEG16-CH2CH2COONHS Ester undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group readily participates in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, to form stable triazole linkages.
Amide Bond Formation: The NHS ester group reacts with primary amines to form stable amide bonds, making it useful for bioconjugation applications.
Common Reagents and Conditions
Click Chemistry: Copper sulfate (CuSO4) and sodium ascorbate are commonly used as catalysts for the CuAAC reaction. The reaction is typically carried out in a suitable solvent such as water or a mixture of water and an organic solvent.
Amide Bond Formation: Primary amines and a suitable buffer (e.g., phosphate-buffered saline) are used for the reaction with the NHS ester group.
Major Products Formed
Triazole Linkages: Formed through click chemistry reactions with alkynes.
Amide Bonds: Formed through reactions with primary amines.
Wissenschaftliche Forschungsanwendungen
N3-PEG16-CH2CH2COONHS Ester has a wide range of applications in scientific research, including:
Bioconjugation: Used to attach biomolecules such as proteins, peptides, and antibodies to surfaces or other molecules.
Drug Delivery: Employed in the development of drug delivery systems to improve the solubility and stability of therapeutic agents.
Diagnostics: Utilized in the preparation of diagnostic reagents and assays for detecting specific biomolecules.
Tissue Engineering: Applied in the modification of biomaterials to enhance their biocompatibility and functionality.
Wirkmechanismus
The mechanism of action of N3-PEG16-CH2CH2COONHS Ester involves the formation of covalent bonds with target molecules. The azide group participates in click chemistry reactions to form stable triazole linkages, while the NHS ester group reacts with primary amines to form amide bonds. These reactions enable the compound to effectively conjugate with various biomolecules, facilitating their use in a wide range of applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N3-PEG3-CH2CH2COONHS Ester: A shorter chain version with three ethylene glycol units.
N3-PEG8-CH2CH2COONHS Ester: An intermediate chain version with eight ethylene glycol units.
Uniqueness
N3-PEG16-CH2CH2COONHS Ester is unique due to its longer polyethylene glycol chain, which provides greater flexibility and solubility in aqueous environments. This makes it particularly suitable for applications requiring high solubility and biocompatibility .
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H73N4O20/c40-42-41-4-6-48-8-10-50-12-14-52-16-18-54-20-22-56-24-26-58-28-30-60-32-34-62-36-35-61-33-31-59-29-27-57-25-23-55-21-19-53-17-15-51-13-11-49-9-7-47-5-3-39(46)63-43-37(44)1-2-38(43)45/h40H,1-36H2/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAREQWYPMRHTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H73N4O20+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
918.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B8265958.png)









